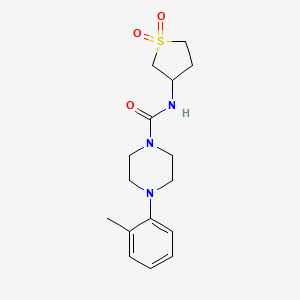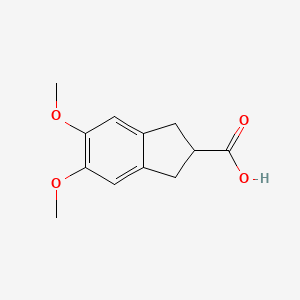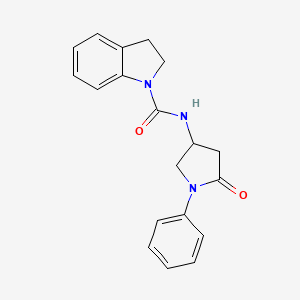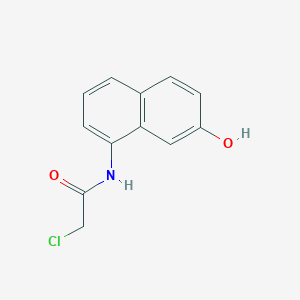
2-(2-Methylsulfonylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylsulfonylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "MSB" and is synthesized using a specific method that involves several steps. In
Mécanisme D'action
The mechanism of action of 2-(2-Methylsulfonylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone is not fully understood. However, it has been suggested that this compound may exert its anti-tumor activity by inhibiting the activity of specific enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-tumor activity in various cancer cell lines. Additionally, this compound has also been shown to exhibit excellent thermal stability and mechanical properties, making it a potential candidate for use in various material science applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 2-(2-Methylsulfonylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone in lab experiments is its potent anti-tumor activity, which makes it an excellent candidate for use in cancer research. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on 2-(2-Methylsulfonylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone. One potential area of research is the development of more efficient synthesis methods for this compound, which could lead to its more widespread use in various fields. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential new applications for it in various fields.
Méthodes De Synthèse
The synthesis of 2-(2-Methylsulfonylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone involves several steps. The first step is the reaction of 2-aminobenzimidazole with ethyl 2-bromoacetate, which leads to the formation of ethyl 2-(2-aminobenzimidazol-1-yl)acetate. The next step involves the reaction of this intermediate product with methylsulfonyl chloride, which leads to the formation of 2-(2-Methylsulfonylbenzimidazol-1-yl)acetic acid. The final step involves the reaction of this product with pyrrolidine and subsequent acidification to yield this compound.
Applications De Recherche Scientifique
2-(2-Methylsulfonylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone has been extensively studied for its potential applications in various fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit potent anti-tumor activity. Additionally, this compound has also been studied for its potential applications in the field of material science, where it has been shown to exhibit excellent thermal stability and mechanical properties.
Propriétés
IUPAC Name |
2-(2-methylsulfonylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-21(19,20)14-15-11-6-2-3-7-12(11)17(14)10-13(18)16-8-4-5-9-16/h2-3,6-7H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISWUVAVBRBCQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-2-cyano-3-[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]prop-2-enoic acid](/img/structure/B7458318.png)
![4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[(1-phenylcyclobutyl)methyl]piperazine-1-carboxamide](/img/structure/B7458324.png)
![ethyl (Z)-2-cyano-3-[4-[(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)amino]phenyl]prop-2-enoate](/img/structure/B7458329.png)

![1-[(2-Methylphenyl)methyl]-3-[[4-(morpholin-4-ylmethyl)phenyl]methyl]urea](/img/structure/B7458342.png)
![N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458348.png)
![1-(Benzimidazol-1-yl)-3-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B7458351.png)
![N-[1-(3-chlorophenyl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458358.png)
![N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7458360.png)


![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-2-pyrrolidinone](/img/structure/B7458391.png)
